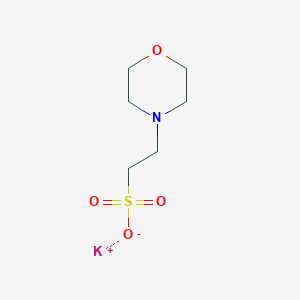MES potassium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Buffering Agent:
MES potassium salt is primarily used as a biological buffer in scientific research. Buffers are solutions that resist changes in pH, maintaining a specific and stable environment for various biological processes . MES potassium salt is particularly useful in the physiological pH range, typically between 6.0 and 7.4 . This makes it suitable for various applications in cell and molecular biology, including:
- Maintaining physiological pH in cell cultures: MES potassium salt helps maintain the optimal pH for cell growth, proliferation, and function by mitigating the impact of acidic or basic components in the culture medium .
- Enzyme assays: Maintaining a constant pH is crucial for optimal enzyme activity. MES potassium salt can be used to buffer solutions for enzyme assays, ensuring accurate and reliable results .
- Protein purification: Protein stability and functionality are highly pH-dependent. MES potassium salt can be used in protein purification protocols to maintain the desired pH and prevent protein aggregation or denaturation .
Other Applications:
Beyond its role as a buffer, MES potassium salt finds applications in other areas of scientific research:
- Chromatography: MES potassium salt can be used as a mobile phase component in ion-exchange chromatography for the separation of various biomolecules .
- Electrophoresis: It can also be used as a running buffer in electrophoresis experiments to maintain a constant ionic strength and prevent unwanted interactions .
MES potassium salt, scientifically known as 2-(N-morpholino)ethanesulfonic acid potassium salt, is a widely used buffering agent in biological and chemical applications. Its chemical formula is , with a molecular weight of approximately 233.33 g/mol and a CAS number of 39946-25-3. The compound appears as a crystalline powder and is soluble in water at a concentration of 0.33 g/mL, forming a clear, colorless solution . MES potassium salt is particularly effective in maintaining pH levels within the range of 5.5 to 6.7, making it suitable for various physiological experiments and reagent solutions .
MES functions as a buffer by acting as a weak acid/base. In biological systems, it helps maintain a stable pH environment for enzymes and other biomolecules to function optimally. By reversibly accepting or donating protons, MES buffers against small changes in pH that could disrupt cellular processes [].
- Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves and safety glasses when handling MES.
- Dust inhalation: Avoid inhalation of dust particles. Use a fume hood when working with MES powder.
The primary reaction involving MES potassium salt is its role as a buffer in biochemical assays. It acts by neutralizing acids and bases to maintain a stable pH environment. The buffering action can be described by the equilibrium between the protonated and deprotonated forms of the compound:
In this reaction, the MES potassium salt can accept protons (H+) when the solution becomes too acidic or release protons when the solution becomes too basic, thus stabilizing the pH .
Biologically, MES potassium salt is recognized for its minimal reactivity with proteins and other biomolecules, making it an ideal choice for cell culture and protein purification processes. It has been shown to maintain enzyme activity and stability during various biochemical assays, which is crucial for accurate experimental results . Additionally, MES potassium salt's low toxicity profile allows it to be used in studies involving live cells without significant adverse effects.
The synthesis of MES potassium salt typically involves the neutralization of 2-(N-morpholino)ethanesulfonic acid with potassium hydroxide or potassium carbonate. The general procedure can be outlined as follows:
- Preparation of 2-(N-morpholino)ethanesulfonic acid: This can be synthesized through the reaction of morpholine with ethylene oxide followed by sulfonation.
- Neutralization: The resulting acid is then neutralized with an appropriate amount of potassium hydroxide or carbonate to yield MES potassium salt.
- Crystallization: The product can be purified through recrystallization from water or ethanol to enhance purity .
MES potassium salt finds extensive applications in various fields:
- Biochemistry: As a buffering agent in enzyme assays and protein purification.
- Molecular Biology: Used in buffer solutions for electrophoresis and chromatography.
- Plant Culture: Serves as a component in nutrient solutions for plant tissue culture.
- Pharmaceuticals: Employed in formulations requiring stable pH conditions .
Studies have demonstrated that MES potassium salt influences protein-protein interactions depending on its concentration in solution. For instance, at low concentrations, it can stabilize proteins by reducing repulsive interactions among them, while at higher concentrations, it may lead to different interaction dynamics based on the specific proteins involved . Furthermore, its performance compared to other salts like sodium chloride shows that MES potassium salt can provide better stability for certain proteins under specific conditions.
Several compounds share similarities with MES potassium salt, particularly in their buffering capabilities. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | pH Range | Unique Features |
|---|---|---|---|
| MES potassium salt | 5.5 - 6.7 | Minimal protein interaction; low toxicity | |
| 2-(N-morpholino)ethanesulfonic acid | 5.5 - 7.0 | Free acid form; less soluble than its salt form | |
| PIPES dipotassium salt | 6.1 - 7.5 | Higher solubility; broader pH range | |
| HEPES sodium salt | 7.2 - 8.2 | Effective at higher pH; often used in cell culture | |
| Tris hydrochloride | 7.0 - 9.0 | Widely used but can interfere with some assays |
MES potassium salt stands out due to its specific pH range suitability and minimal interaction with biomolecules compared to other commonly used buffers like Tris or HEPES .






